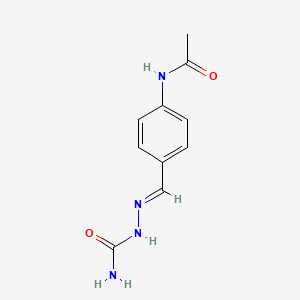![molecular formula C15H12N6O3 B13754498 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 60871-05-8](/img/structure/B13754498.png)
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl group attached to an azo linkage, which is further connected to a benzimidazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1H-benzimidazole-2-acetamide under controlled conditions to form the azo compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infections and cancer. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its azo linkage imparts vibrant colors, making it suitable for textile and printing applications.
Mecanismo De Acción
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. The nitrophenyl group and azo linkage play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-(2-Nitrophenyl)benzimidazole: Similar structure but lacks the azo linkage.
1H-Benzimidazole-2-acetamide: Lacks the nitrophenyl and azo groups.
Uniqueness: Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide stands out due to its unique combination of a nitrophenyl group, azo linkage, and benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
60871-05-8 |
|---|---|
Fórmula molecular |
C15H12N6O3 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
Clave InChI |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)

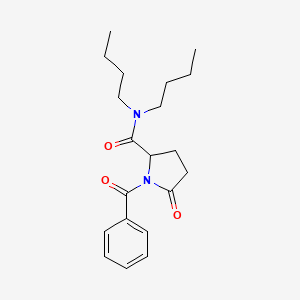

![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
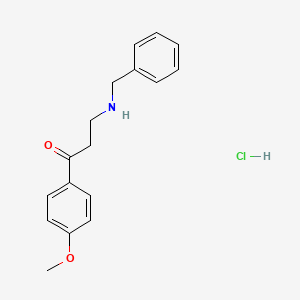
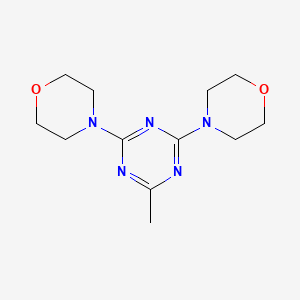

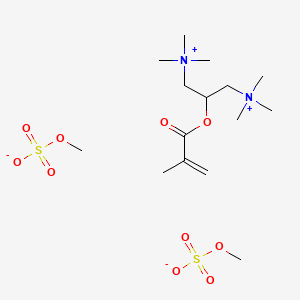
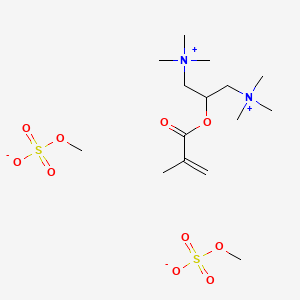
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
